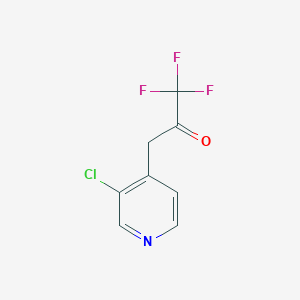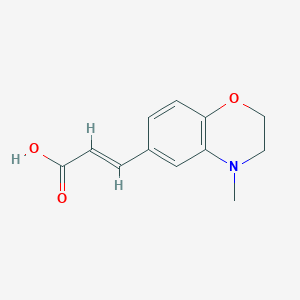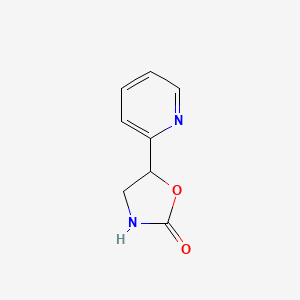
5-(2-Pyridinyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . Another approach involves the use of a Diels-Alder reaction followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for 5-(pyridin-2-yl)-1,3-oxazolidin-2-one often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to improve reaction efficiency and yield .
化学反応の分析
Types of Reactions
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield the corresponding amines .
科学的研究の応用
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-2-yl)imidazole.
Oxazolidinone derivatives: Compounds like linezolid and tedizolid.
Uniqueness
5-(Pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of a pyridine ring and an oxazolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
5-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-5-7(12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11) |
InChIキー |
RZNOKVDFACRBLP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
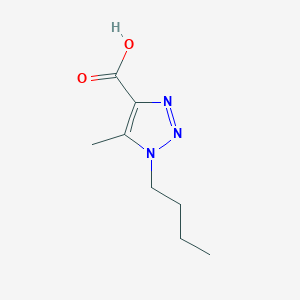
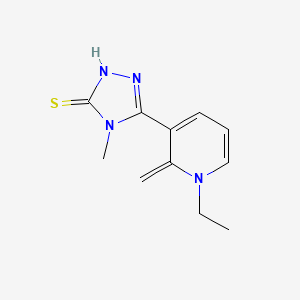
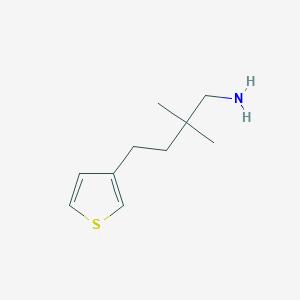
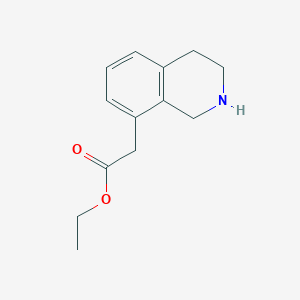
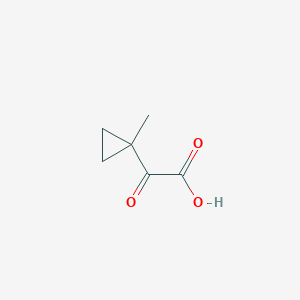
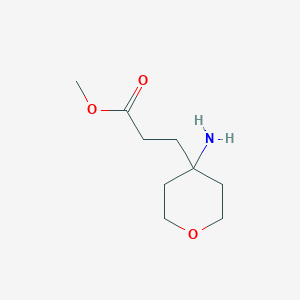
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
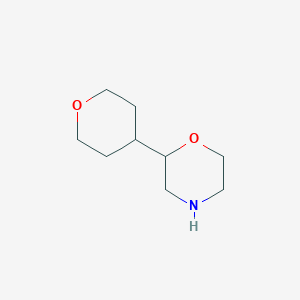
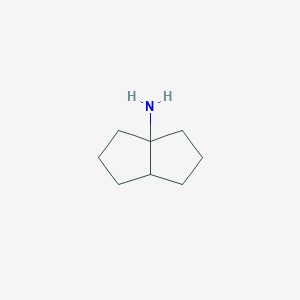
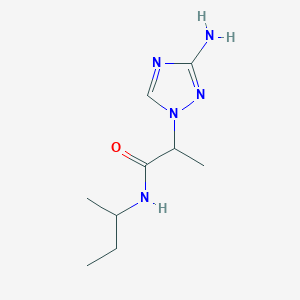
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
